ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidone-thiazole hybrid scaffold. Key structural elements include:
- A 2,5-dihydro-1H-pyrrol-5-one core substituted with a 3-chlorophenyl group at position 2 and a 3-methyl-4-propoxybenzoyl moiety at position 2.
- A 4-methylthiazole-5-carboxylate group linked to the pyrrolidone ring.
- An ethyl ester at the thiazole’s 5-position.
Properties
Molecular Formula |
C28H27ClN2O6S |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-5-12-37-20-11-10-18(13-15(20)3)23(32)21-22(17-8-7-9-19(29)14-17)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h7-11,13-14,22,32H,5-6,12H2,1-4H3/b23-21+ |
InChI Key |
ZPPAYHMBIQVBCD-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the various substituents. Common reagents used in the synthesis include chlorinated aromatic compounds, propoxybenzoyl chloride, and thiazole derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrrolidone-thiazole derivatives with variations in substituents. Below is a detailed comparison based on structural analogs identified in the evidence:
Table 1: Structural and Functional Comparisons
*Estimated using fragment-based methods due to lack of experimental data.
Key Findings from Structural Analysis
Substituent Effects on Lipophilicity :
- Halogenated Aryl Groups : The 3-chlorophenyl group in the target compound provides moderate lipophilicity, whereas analogs with 3,4-dichlorophenyl (e.g., ) exhibit higher logP values, favoring membrane penetration but risking solubility issues.
- Alkoxy Chains : The 4-propoxy group in the target compound strikes a balance between solubility and stability. Replacing propoxy with butoxy (e.g., ) increases lipophilicity and may prolong metabolic half-life.
Crystallographic Insights :
- Isostructural analogs (e.g., fluorophenyl derivatives in ) adopt planar conformations except for perpendicularly oriented substituents, suggesting that steric bulk (e.g., 3-methyl-4-propoxybenzoyl) may influence packing efficiency and crystallinity .
Synthetic Feasibility :
- Suzuki coupling and esterification are common synthetic routes (e.g., ). The target compound’s 3-methyl-4-propoxybenzoyl group may require multi-step synthesis compared to simpler analogs.
Functional Implications
- Bioavailability : The target compound’s propoxy chain and ethyl ester likely enhance oral absorption compared to methyl esters (e.g., ) but may require esterase-mediated activation.
- Metabolic Stability : Thiazole rings generally resist oxidative metabolism, but the 3-chlorophenyl group could slow cytochrome P450 degradation compared to fluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
